Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride
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Overview
Description
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride is a chemical compound with the molecular formula C14H30ClNO3 and a molecular weight of 295.85 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride involves several steps. One common method includes the esterification of 3-methoxy-5-methyl-4-(methylamino)heptanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride is utilized in several scientific research areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride involves its interaction with specific molecular targets. In the context of its role as a component of dolastatin 10, it binds to tubulin, inhibiting microtubule assembly and disrupting cell division. This leads to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dolastatin 10: A potent antineoplastic agent that shares structural similarities with Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride.
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate: The non-hydrochloride form of the compound.
Uniqueness
Its role as a component of dolastatin 10 highlights its importance in cancer research and drug development .
Properties
IUPAC Name |
tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGCIIOQALIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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